Phenylethyl senecioate, also known as 2-phenylethyl 3-methyl-2-butenoate, is a volatile ester characterized by its floral aroma, commonly used in the flavor and fragrance industry. It belongs to the class of organic compounds known as fatty acid esters, which are derivatives of fatty acids. This compound is particularly valued for its applications in cosmetics, soaps, foods, and beverages due to its pleasant scent reminiscent of roses.
Phenylethyl senecioate can be sourced from various natural products and synthesized through chemical reactions. It is classified under the category of flavoring agents and is recognized for its role in enhancing the sensory attributes of food and cosmetic products. The chemical formula for phenylethyl senecioate is with an average molecular mass of approximately 204.265 g/mol.
Phenylethyl senecioate can be synthesized using several methods, including enzymatic and chemical processes. One notable method involves the transesterification reaction using 2-phenethyl alcohol and vinyl acetate catalyzed by immobilized lipase (Novozym® 435). This method is advantageous due to its environmentally friendly nature and high conversion rates.
The molecular structure of phenylethyl senecioate consists of a phenethyl group attached to a senecioate moiety. The structural representation can be described as follows:
The compound has a monoisotopic mass of approximately 204.115 g/mol. Its structure can be represented using SMILES notation: CC(C)=CC(=O)OCCC1=CC=CC=C1
.
Phenylethyl senecioate participates in various chemical reactions typical for esters, including hydrolysis, transesterification, and esterification.
The mechanism of action for phenylethyl senecioate primarily revolves around its role as a flavoring agent. It interacts with olfactory receptors in humans, triggering sensory responses associated with floral scents.
Phenylethyl senecioate has been evaluated for safety and is considered Generally Recognized As Safe (GRAS) by regulatory bodies when used within established limits in food products.
Phenylethyl senecioate finds extensive use in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2